molecular formula C9H13NO B13249075 1-[1-(Aminomethyl)cyclobutyl]but-3-yn-1-one

1-[1-(Aminomethyl)cyclobutyl]but-3-yn-1-one

Cat. No.: B13249075
M. Wt: 151.21 g/mol
InChI Key: MEJWRNPMZKUPES-UHFFFAOYSA-N
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Description

1-[1-(Aminomethyl)cyclobutyl]but-3-yn-1-one is an organic compound with the molecular formula C9H13NO It is characterized by a cyclobutyl ring substituted with an aminomethyl group and a but-3-yn-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(Aminomethyl)cyclobutyl]but-3-yn-1-one typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving appropriate precursors.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a nucleophilic substitution reaction using an appropriate amine.

    Attachment of the But-3-yn-1-one Moiety: The final step involves the coupling of the cyclobutyl ring with a but-3-yn-1-one moiety through a condensation reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(Aminomethyl)cyclobutyl]but-3-yn-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aminomethyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed:

    Oxidation Products: Corresponding oxides and ketones.

    Reduction Products: Reduced forms of the compound, such as alcohols.

    Substitution Products: Substituted derivatives with various functional groups.

Scientific Research Applications

1-[1-(Aminomethyl)cyclobutyl]but-3-yn-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 1-[1-(Aminomethyl)cyclobutyl]but-3-yn-1-one involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with target molecules, while the but-3-yn-1-one moiety can participate in various chemical interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

    1-[1-(Aminomethyl)cyclobutyl]but-3-en-1-one: Similar structure but with a double bond instead of a triple bond.

    1-[1-(Aminomethyl)cyclopropyl]but-3-yn-1-one: Similar structure but with a cyclopropyl ring instead of a cyclobutyl ring.

Uniqueness: 1-[1-(Aminomethyl)cyclobutyl]but-3-yn-1-one is unique due to its combination of a cyclobutyl ring and a but-3-yn-1-one moiety, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

1-[1-(aminomethyl)cyclobutyl]but-3-yn-1-one

InChI

InChI=1S/C9H13NO/c1-2-4-8(11)9(7-10)5-3-6-9/h1H,3-7,10H2

InChI Key

MEJWRNPMZKUPES-UHFFFAOYSA-N

Canonical SMILES

C#CCC(=O)C1(CCC1)CN

Origin of Product

United States

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